
2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1899946-21-4 . It has a molecular weight of 166.18 . The IUPAC name of this compound is (1R,2R)-2- (1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole compounds has been a subject of research in recent years . Various methods have been proposed, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for a silver-mediated [3 + 2] cycloaddition . Other methods involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c1-10-3-2-7(9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1 . This indicates that the compound has a cyclopropane ring with a carboxylic acid group, and a pyrazole ring attached to it.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 109-111 degrees Celsius .科学的研究の応用
Experimental and Quantum-Chemical Calculations on Pyrazole Derivatives
A study by İ. Yıldırım, F. Kandemirli, and Y. Akçamur (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylates through reactions with various binucleophiles, achieving good yields. This work, underpinned by semi-empirical AM1 calculations, provides a foundational understanding of the synthetic pathways and the structural characterization of pyrazole derivatives, which are crucial for further applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Akçamur, 2005).
Efficient Strategy for Synthesis of Pyrazole Derivatives
Research conducted by Shuwen Xue et al. (2016) described a Brönsted acid-mediated annulation method for synthesizing 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates and arylhydrazines. This method facilitates the production of structurally diverse pyrazole derivatives efficiently, showcasing the versatility of cyclopropane-1-carboxylates in synthesizing valuable heterocyclic compounds (Xue, Liu, Qing, & Wang, 2016).
Synthesis and Transformation of Cyclopropylidenacetate
A. Meijere et al. (1989) reported on the reactions of methyl 2-chloro-2-cyclopropylidenacetate with various nucleophiles to obtain spirocyclopropane anellated heterocyclic carboxylates. The study demonstrates the synthetic utility of cyclopropylidenacetate in constructing complex heterocyclic structures, which can be applied in developing novel materials and chemical intermediates (Meijere, Teichmann, Yu, Kopf, Oly, & Thienen, 1989).
Enantiopure Polysubstituted Cyclopropanes
J. L. García Ruano et al. (2006) described a chemoselective and stereoselective denitrogenation of optically pure pyrazolines into cyclopropanes under Yb(OTf)3 catalysis, leading to enantiomerically pure polysubstituted cyclopropanecarboxylic acid derivatives. This research highlights the potential of cyclopropane derivatives in asymmetric synthesis and the development of chiral molecules with applications in pharmaceuticals and agrochemicals (García Ruano, Peromingo, Martín, & Tito, 2006).
Safety and Hazards
The compound has been classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-3-2-7(9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWHFGCVORFMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899946-21-4 |
Source


|
| Record name | 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)
![2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine](/img/structure/B2594783.png)
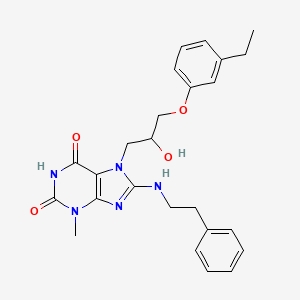
![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)
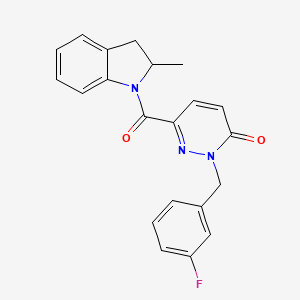

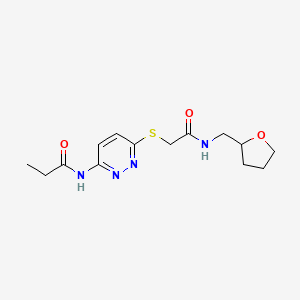


![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)
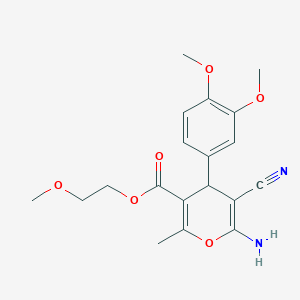
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)
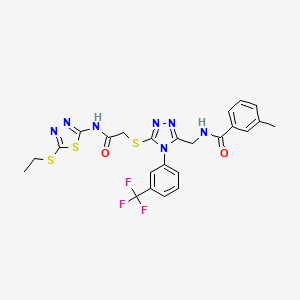
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)
